1-(4-Bromophenyl)sulfonylbenzotriazole
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Description
“1-(4-Bromophenyl)sulfonylbenzotriazole” is a chemical compound with the molecular formula C12H8BrN3O2S . It is a derivative of benzotriazole, a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves reactions with diformylhydrazine and aminophenols . Another study reported the synthesis of a related compound, 1-(4-bromophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, with a yield of 58% .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been studied using various spectroscopic techniques, including IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Single crystal X-ray diffraction analysis has also been used to confirm the three-dimensional structures .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For instance, derivatives of 1,2,4-triazole exhibit antimicrobial, anticonvulsant, anti-inflammatory, immunomodulatory, and other types of activity, which makes it possible to create effective drugs on their basis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been characterized using various techniques. For instance, the compound’s molecular weight is 338.18 . More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .Future Directions
The future directions for “1-(4-Bromophenyl)sulfonylbenzotriazole” and similar compounds are promising. They have potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Additionally, the synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents have been reported .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMMEPXTWHFRSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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